

# Review of Antroquinonol's pharmacological activities

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Review of Antroquinonol's Pharmacological Activities

## **Executive Summary**

Antroquinonol is a potent ubiquinone derivative isolated from the mycelium of the mushroom Antrodia camphorata.[1] This compound has garnered significant interest within the scientific and medical communities due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][2] Preclinical and clinical investigations have revealed that Antroquinonol modulates multiple key cellular signaling pathways, such as the PI3K/Akt/mTOR and Ras/Rho pathways, while also activating crucial metabolic regulators like AMPK.[3][4] Currently, Antroquinonol (trade name Hocena) is being evaluated in Phase II clinical trials for non-small-cell lung carcinoma (NSCLC) and has received orphan drug status from the U.S. FDA for pancreatic cancer and acute myeloid leukemia. This document provides a comprehensive technical overview of Antroquinonol's mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, details experimental protocols, and visualizes the core signaling pathways it influences.

### Introduction to Antroquinonol

**Antroquinonol** is a tetrahydro-ubiquinone derivative found predominantly in Antrodia camphorata, a mushroom native to Taiwan and used in traditional medicine. Its unique chemical structure is responsible for its diverse biological activities. Extensive research has demonstrated its potential in treating a range of diseases, leading to its progression into clinical trials for various cancers and other conditions.



### **Anticancer Pharmacological Activities**

**Antroquinonol** exhibits significant anticancer effects across a wide range of malignancies, including lung, pancreatic, liver, breast, and colon cancers. Its primary mechanisms involve the induction of cell cycle arrest, apoptosis, and autophagy, and the inhibition of cancer cell migration and invasion.

### **Mechanism of Action in Oncology**

A. Inhibition of Ras/Rho Signaling: **Antroquinonol** directly binds to and inhibits farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I). These enzymes are critical for the post-translational modification (prenylation) of Ras and Rho superfamily proteins, which are small GTPases that act as molecular switches in crucial signaling pathways. By preventing their prenylation, **Antroquinonol** locks Ras and Rho in their inactive forms, thereby disrupting downstream signaling cascades responsible for cell proliferation and survival and leading to the activation of autophagy.



Click to download full resolution via product page

**Antroquinonol**'s Inhibition of Ras/Rho Prenylation.

B. Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. **Antroquinonol** has been shown to suppress this pathway by inhibiting the phosphorylation of key components like Akt and mTOR. This inhibition leads to the downregulation of G1-phase cell cycle regulators (e.g., cyclin D1), causing cell cycle arrest and



subsequent mitochondria-dependent apoptosis. In colon cancer, this is achieved by targeting PI3K directly, which in turn suppresses β-catenin signaling.



Click to download full resolution via product page

#### **Antroquinonol**'s Effect on the PI3K/Akt/mTOR Pathway.

C. Activation of AMP-Activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor; its activation halts energy-consuming processes while stimulating energy production.

Antroquinonol activates AMPK, which subsequently inhibits the mTOR pathway. This action contributes to its anticancer effects by blocking protein synthesis and inducing G1 cell cycle arrest and apoptosis in cancer cells, particularly in hepatocellular carcinoma.





Click to download full resolution via product page

**Antroquinonol**'s Activation of the AMPK Pathway.

#### **Preclinical In Vitro & In Vivo Data**

In Vitro Cytotoxicity: **Antroquinonol** has demonstrated potent cytotoxicity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values vary depending on the cell line and the specific assay conditions used.

Table 1: In Vitro Cytotoxicity of Antroquinonol in Human Cancer Cell Lines



| Cell Line  | Cancer Type                 | IC50 / GI50 (μM) | Reference(s) |
|------------|-----------------------------|------------------|--------------|
| A549       | Non-Small-Cell<br>Lung      | 25               |              |
| H838       | Lung                        | ~3               |              |
| Нер ЗВ     | Hepatocellular<br>Carcinoma | 0.13 ± 0.02      |              |
| HepG2      | Hepatocellular<br>Carcinoma | 4.3 ± 0.03       |              |
| MDA-MB-231 | Breast                      | Low micromolar   |              |
| LNCaP      | Prostate                    | Low micromolar   |              |
| HCT15      | Colon                       | 34.8 ± 0.07      |              |
| LoVo       | Colon                       | 17.9 ± 0.07      |              |

#### | HCT116 | Colon | >80 | |

In Vivo Animal Models: Animal studies have corroborated the in vitro findings. In a xenograft model using A549 lung cancer cells, oral administration of **Antroquinonol** at 30 and 60 mg/kg resulted in consistent tumor growth suppression in NOD/SCID mice.

Table 2: Pharmacokinetic Parameters of **Antroquinonol** in Mice

| Parameter | Value (ip dosing, 50<br>mg/kg) | Value (po dosing,<br>50 mg/kg) | Reference |
|-----------|--------------------------------|--------------------------------|-----------|
| Cmax (nM) | 457 ± 45                       | 79 ± 52                        |           |
| Tmax (h)  | 4 ± 3                          | 2 ± 1                          |           |

| AUClast (nM·h) | 2290 ± 142 | 266 ± 88 | |

#### **Clinical Trial Data**



**Antroquinonol** is under active clinical investigation. A notable Phase II trial evaluated its efficacy in combination with standard chemotherapy for metastatic pancreatic cancer.

Table 3: Summary of Key Clinical Trial Results for Antroquinonol

| Indication                         | Phase | Treatment<br>Regimen                                   | Key Outcomes                                                              | Reference(s) |
|------------------------------------|-------|--------------------------------------------------------|---------------------------------------------------------------------------|--------------|
| Metastatic<br>Pancreatic<br>Cancer | 1/11  | Antroquinonol<br>+ nab-<br>paclitaxel +<br>gemcitabine | Median Overall Survival (mOS): 14.1 months (vs. 8.5 months for SoC alone) |              |
|                                    |       |                                                        | Median Progression-Free Survival (PFS): 5.3 months                        |              |

| Non-Small-Cell Lung Cancer | II | **Antroquinonol** monotherapy (200 mg t.i.d.) | Ongoing; assessing progression-free survival rate at 12 weeks | |

# Anti-inflammatory and Other Activities Anti-inflammatory Effects

Antroquinonol demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF- $\alpha$ ), and interleukin-1 $\beta$  (IL-1 $\beta$ ). This is partly achieved by blocking NF- $\kappa$ B activation and enhancing the Nrf2 signaling pathway, which upregulates antioxidant genes. These effects have been observed in models of focal segmental glomerulosclerosis and alcoholic liver disease.

#### **Neuroprotective Effects in Alzheimer's Disease Models**

In a transgenic mouse model of Alzheimer's disease (3xTg-AD), **Antroquinonol** administration (at 75 mg/kg) significantly reduced brain levels of key pathological markers, including amyloid-



beta 42 (A $\beta$ 42) and phosphorylated-tau. It also lowered systemic inflammatory markers (IL-1 $\beta$ , TNF- $\alpha$ ) and improved memory impairment, suggesting its potential to modify disease progression.

## **Metabolic Regulation**

Beyond its role in cancer, AMPK activation by **Antroquinonol** has beneficial metabolic effects. Studies have shown that synthetic (+)-**antroquinonol** can ameliorate insulin resistance by increasing GLUT4 translocation and glucose uptake in myotubes. It also inhibits the dipeptidyl peptidase IV (DPP IV) enzyme as effectively as the clinically used inhibitor sitagliptin, further contributing to its antidiabetic potential.



Click to download full resolution via product page

**Antroquinonol**'s Activation of the Nrf2 Pathway.



## Detailed Experimental Protocols Alzheimer's Disease Preclinical Animal Study Protocol

- Animal Model: Male triple-transgenic mice (3xTg-AD) expressing mutant human genes PS1(M146V), APP(Swe), and tau(P301L), alongside age-matched controls.
- Drug Administration: **Antroquinonol** was administered daily via oral gavage for 8 consecutive weeks. Treatment started at two stages: an early stage (11-week-old mice) and a late stage (9-month-old mice). Doses included 34 mg/kg (D2) and 75 mg/kg (D3).
- Behavioral Testing: A battery of tests was performed at the end of the treatment period to assess cognitive function, including the Y-maze, Elevated Plus Maze, and object recognition tests.
- Biomarker Analysis: Following sacrifice, brain tissue was collected to assess levels of AD biomarkers (Aβ42, total tau, phospho-tau), inflammatory markers (IL-1β, TNF-α), and oxidative stress markers (3-Nitrotyrosine) via methods such as ELISA and Western blotting.





Click to download full resolution via product page

Workflow for Alzheimer's Disease Preclinical Study.

### **NSCLC Phase II Clinical Trial Protocol (NCT02047344)**

- Study Design: A single-arm, open-label Phase II study.
- Patient Population: A maximum of 60 evaluable patients with Stage IV non-squamous NSCLC who have failed at least two prior lines of anti-cancer therapy (one being platinum-based). Patients are stratified by KRAS mutation status (30 KRAS-positive, 30 KRAS-negative).



- Treatment: Patients receive Antroquinonol (Hocena) at a dose of 200 mg, taken orally three times a day (t.i.d.).
- Duration: Treatment is administered in a 12-week cycle and continues until disease progression, unacceptable toxicity, or patient/investigator decision to withdraw.
- Primary Endpoint: The primary outcome measured is the progression-free survival rate at 12 weeks, with tumor assessment based on RECIST version 1.1 criteria.
- Secondary Endpoints: Include objective response rate (ORR), overall survival (OS), and safety/pharmacokinetic profiles.

### In Vitro Cell Proliferation (SRB) Assay

- Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
- Compound Treatment: Cells are treated with graded concentrations of **Antroquinonol** for a specified duration (e.g., 48-72 hours).
- Cell Fixation: After incubation, cells are fixed with a solution like trichloroacetic acid (TCA).
- Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
- Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The
  absorbance is then read on a plate reader at a wavelength of ~515 nm. The absorbance is
  proportional to the number of viable cells.
- Analysis: IC50/GI50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration.

#### Conclusion

**Antroquinonol** is a promising natural product with a multi-targeted pharmacological profile. Its ability to concurrently inhibit key oncogenic pathways (Ras/Rho, PI3K/Akt/mTOR) and activate beneficial metabolic and antioxidant pathways (AMPK, Nrf2) makes it a compelling candidate for drug development. The quantitative data from both preclinical and clinical studies,



particularly the significant survival benefit observed in metastatic pancreatic cancer, underscore its therapeutic potential. Further research and completion of ongoing clinical trials are critical to fully elucidate its role in modern medicine for oncology, neurodegenerative diseases, and inflammatory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological activities of antroquinonol- Mini review PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic (+)-antroquinonol exhibits dual actions against insulin resistance by triggering AMP kinase and inhibiting dipeptidyl peptidase IV activities PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Review of Antroquinonol's pharmacological activities].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665121#review-of-antroquinonol-s-pharmacological-activities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com